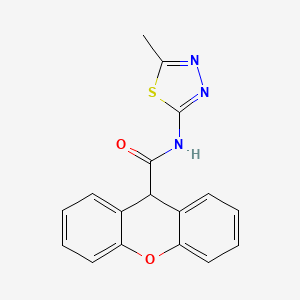

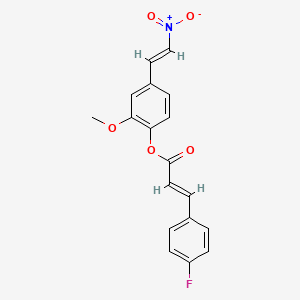

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a small molecule compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Activity

A study involved the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold, aiming to explore their anticancer activity. The synthesized compounds demonstrated promising in vitro anticancer properties against several human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). This research highlights the potential of thiadiazole derivatives in the development of anticancer agents, with certain compounds showing significant effectiveness comparable to the standard drug Adriamycin. A molecular docking study further predicted the probable mechanism of action, suggesting good oral drug-like behavior for the synthesized compounds (Tiwari et al., 2017).

Antibacterial Activity Against Plant Pathogens

Another research focus was on the synthesis and antibacterial evaluation of novel 1,3,4-thiadiazole derivatives against plant pathogens. These compounds were tested for their effectiveness against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, showing superior activity compared to the commercial antibacterial agent bismerthiazol. This study underscores the potential use of thiadiazole derivatives as antibacterial agents in agriculture, particularly for controlling bacterial diseases in crops (Wan et al., 2018).

Synthesis and Bioactivity of Thiochroman-4-One Derivatives

Research into thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties demonstrated notable antibacterial and antifungal activities. These compounds showed effectiveness against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, with some derivatives also exhibiting antifungal activity against Botrytis cinerea. This indicates the broad-spectrum bioactivity of thiadiazole derivatives and their potential application in developing new antimicrobial agents (Yu et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide are currently unknown. The compound belongs to the 1,3,4-thiadiazole class of molecules, which have been studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

1,3,4-thiadiazole derivatives have been shown to exhibit remarkable reactivity towards nucleophilic substitution reactions . This suggests that the compound may interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of microbial growth or reduction of inflammation .

Result of Action

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression profiles. This, in turn, affects cellular metabolism, potentially leading to changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. The compound can act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-10-19-20-17(23-10)18-16(21)15-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)15/h2-9,15H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBMTFHIZRQANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

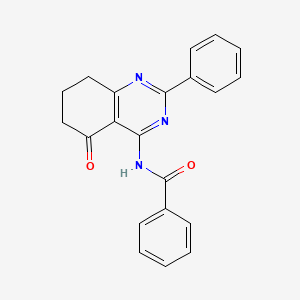

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)